2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride
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Overview
Description
2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride is a synthetic compound with the molecular formula C7H7Br2NO2S·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 2 and 5 positions of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride typically involves the bromination of thiophene followed by the introduction of the amino and carboxylic acid groups. One common method involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 2,5-dibromothiophene.
Amination and Carboxylation: The dibrominated thiophene is then subjected to a series of reactions to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Condensation Reactions: The amino and carboxylic acid groups can participate in condensation reactions to form amides or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms, while oxidation can lead to sulfoxides or sulfones .
Scientific Research Applications
2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the thiophene ring can participate in various binding interactions, while the amino and carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins or enzymes, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid;hydrochloride: Similar structure but with chlorine atoms instead of bromine.
2-Amino-3-(2,5-difluorothiophen-3-yl)propanoic acid;hydrochloride: Similar structure but with fluorine atoms instead of bromine.
2-Amino-3-(2,5-diiodothiophen-3-yl)propanoic acid;hydrochloride: Similar structure but with iodine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in 2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride imparts unique electronic and steric properties compared to its halogen-substituted analogs. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2S.ClH/c8-5-2-3(6(9)13-5)1-4(10)7(11)12;/h2,4H,1,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBNHMYLZSZXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(C(=O)O)N)Br)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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